Regioisomeric Differentiation: 3-Cyano (meta) vs. 4-Cyano (para) Substitution on the Benzamide P2X7 Pharmacophore
The target compound (3-cyano, meta-substituted) and its closest commercially available analog (4-cyano, para-substituted, CAS 2034222-69-8) represent a regioisomeric pair differing solely in the position of the electron-withdrawing cyano group on the benzamide ring . In the Lundbeck benzamide P2X7 patent series (US9102591), the R4 substituent position on the phenyl ring is explicitly defined as a variable that modulates receptor antagonism potency [1]. While individual IC50 values for these two specific regioisomers are not publicly disclosed in the accessible patent text, the patent's generic SAR framework establishes that cyano substitution position is a pharmacophoric determinant within Formula I compounds, and the Experimental Section describes FLIPR-based calcium flux assays using 293-human P2X7 stable cells in sucrose buffer (pH 7.4) as the standard potency measurement platform [1]. The existence of distinct CAS numbers and separate commercial catalog entries for the 3-cyano and 4-cyano compounds confirms they are handled as chemically and presumably pharmacologically distinct entities by vendors and researchers .
| Evidence Dimension | Regioisomeric identity – cyano group position on benzamide phenyl ring |
|---|---|
| Target Compound Data | 3-cyano (meta) substitution; CAS 2034450-49-0; molecular formula C19H19N3O2; MW 321.38; InChI Key OSKBVTVGYMSVSV-QAQDUYKDSA-N |
| Comparator Or Baseline | 4-cyano (para) substitution; CAS 2034222-69-8; same molecular formula and MW; InChI Key PODKAXJRIYVPDP-QAQDUYKDSA-N |
| Quantified Difference | Regioisomeric shift from meta (C3) to para (C4) position of the cyano group on the benzamide phenyl ring; differentiated InChI Keys confirm non-identical chemical structures notwithstanding identical molecular formula and MW. Quantitative potency differential not disclosed in accessible public data for this specific pair. |
| Conditions | Structural comparison based on CAS registry assignments and patent Formula I generic description. P2X7 potency assay platform: FLIPR calcium flux in 293-human P2X7 stable cells (sucrose buffer, pH 7.4) per US9102591 Experimental Section. |
Why This Matters
Regioisomeric identity is a fundamental determinant of pharmacological activity; procurement of the incorrect cyano-regioisomer invalidates SAR studies and may yield entirely different P2X7 potency and selectivity profiles.
- [1] Kilburn JP et al. Benzamides. US Patent 9,102,591 B2. H. Lundbeck A/S. Formula I definition includes R4 as halogen, C1-4-fluoroalkyl, cyano, cyclopropyl, etc., establishing substituent-dependent SAR. FLIPR assay conditions in Experimental Section. View Source
